4-Chloro-6-fluoro-2H-chromene-3-carbaldehyde is an organic compound characterized by a chromene structure, which is a bicyclic compound consisting of a benzene ring fused to a pyran ring. The chemical formula for this compound is C10H6ClF O, and its molecular weight is approximately 208.6 g/mol. The presence of chlorine and fluorine substituents at specific positions on the chromene framework imparts unique chemical properties and biological activities.
This compound is notable for its potential applications in medicinal chemistry, particularly due to its structural features that allow for various chemical modifications. Its aldehyde functional group at the 3-position enhances its reactivity, making it a versatile intermediate in organic synthesis.
Studies have shown that fluclobrate exhibits anti-cancer properties in various cancer cell lines. It is believed to work by inhibiting the proliferation of cancer cells and inducing apoptosis (programmed cell death). Further research is ongoing to explore its potential as a therapeutic agent for different types of cancer [, ].
Fluclobrate has been shown to protect neurons from damage caused by oxidative stress, which is a major contributing factor in neurodegenerative diseases like Alzheimer's disease and Parkinson's disease. Studies suggest that it may have potential in preventing or slowing the progression of these diseases [, ].
Fluclobrate has demonstrated anti-inflammatory properties in various animal models. It is believed to work by modulating the activity of inflammatory signaling pathways. This makes it a potential candidate for treating inflammatory diseases like arthritis and inflammatory bowel disease [, ].
Research indicates that compounds related to 4-chloro-6-fluoro-2H-chromene-3-carbaldehyde exhibit various biological activities, including:
Synthesis of 4-chloro-6-fluoro-2H-chromene-3-carbaldehyde can be achieved through several methods:
4-Chloro-6-fluoro-2H-chromene-3-carbaldehyde has potential applications in various fields:
Interaction studies are crucial for understanding the behavior of 4-chloro-6-fluoro-2H-chromene-3-carbaldehyde in biological systems:
Several compounds share structural similarities with 4-chloro-6-fluoro-2H-chromene-3-carbaldehyde, which may exhibit comparable properties:
Compound Name | Structure Features | Unique Properties |
---|---|---|
4-Chloro-2H-chromene-3-carbaldehyde | Chlorine at position 4; aldehyde at position 3 | Similar reactivity but lacks fluorine |
6-Fluoro-2H-chromene-3-carbaldehyde | Fluorine at position 6; aldehyde at position 3 | Enhanced electron-withdrawing effects |
4-Bromo-6-fluoro-2H-chromene-3-carbaldehyde | Bromine instead of chlorine; fluorine present | Different halogen effects on reactivity |
These compounds highlight the uniqueness of 4-chloro-6-fluoro-2H-chromene-3-carbaldehyde, particularly in terms of its halogen substituents and their influence on chemical behavior and biological activity.
The Vilsmeier-Haack reaction serves as a foundational method for introducing the carbaldehyde group at position 3 of the chromene scaffold. This approach involves the formylation of 2-hydroxyacetophenone derivatives using dimethylformamide (DMF) and phosphoryl chloride (POCl₃) under controlled conditions [2]. The reaction proceeds through the in situ generation of a chloroiminium intermediate, which facilitates electrophilic substitution at the activated aromatic ring.
Key optimization parameters include maintaining a reaction temperature of 0–5°C to minimize side reactions such as over-chlorination or decomposition of the aldehyde functionality [2]. Stoichiometric excess of POCl₃ (typically 3:1 relative to the substrate) ensures complete conversion, while quenching with ice-water stabilizes the aldehyde group post-reaction. Reported yields for analogous chromone-3-carbaldehydes using this method reach approximately 46%, though yields for the specific 4-chloro-6-fluoro derivative remain unpublished in open literature [2].
Rhodium-catalyzed reductive coupling has emerged as a powerful strategy for functionalizing the aldehyde group of chromene derivatives. Utilizing sodium formate as a terminal reductant, these reactions enable chemoselective arylation of aldehydes with aryl iodides under mild conditions [3]. For 4-chloro-6-fluoro-2H-chromene-3-carbaldehyde, this method could facilitate the introduction of aromatic substituents at the carbaldehyde position without requiring cryogenic temperatures or sensitive organometallic reagents.
The catalytic cycle involves:
This approach demonstrates exceptional functional group tolerance, preserving halogen substituents and the chromene core’s integrity [3].
Ruthenium-catalyzed dehydrative C–H coupling offers an alternative route for constructing the chromene skeleton. The cationic ruthenium-hydride complex [Ru(p-cymene)Cl₂]₂ catalyzes the direct coupling of phenols with α,β-unsaturated aldehydes, forming water as the sole byproduct [4]. This method proves particularly effective for introducing electron-withdrawing groups like fluorine and chlorine at specific ring positions through careful substrate design.
The mechanism proceeds via:
This strategy avoids traditional acid-catalyzed aldol condensation pathways, enabling better control over regioselectivity and functional group compatibility [4].
While explicit examples for 4-chloro-6-fluoro-2H-chromene-3-carbaldehyde remain unreported, analogous chromene syntheses suggest potential for combining halogenation, cyclization, and formylation steps in a single vessel. A hypothetical sequence might involve:
Such approaches could reduce purification steps and improve atom economy, though challenges remain in reconciling disparate reaction conditions for individual transformations.
Microwave-assisted synthesis under solvent-free conditions shows promise for accelerating chromene formation while reducing environmental impact. Preliminary studies on related systems demonstrate 30–40% reduction in reaction times compared to conventional heating methods [4].
The use of earth-abundant catalysts represents a growing trend in chromene chemistry. Sodium formate in rhodium-catalyzed couplings serves dual roles as reductant and mild base, eliminating the need for stoichiometric metallic reagents [3]. Similarly, ruthenium catalysts demonstrate high turnover numbers (>500) in dehydrative couplings, minimizing heavy metal waste [4].
Critical factors for industrial production include:
Parameter | Optimization Strategy |
---|---|
Temperature Control | Jacketed reactors with precise cooling/heating systems |
Purification | Crystallization from ethanol/water mixtures |
Yield Improvement | Continuous flow reactor designs |
The rhodium-catalyzed method’s functional group tolerance [3] and ruthenium-mediated coupling’s atom efficiency [4] make both routes attractive for kilogram-scale synthesis.
The electron-withdrawing effects of fluorine and chlorine substituents create competing electronic influences during cyclization steps. Computational modeling (DFT) helps predict preferred reaction pathways, with meta-fluorine substitution shown to direct electrophilic attack to the para position relative to the hydroxyl group [4].
Chlorine’s propensity for undesired nucleophilic displacement necessitates careful selection of reaction media. Polar aprotic solvents like acetonitrile minimize competing SN2 pathways while maintaining catalyst stability [3].
Advanced characterization techniques prove essential for structural confirmation:
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